molecular formula C7H19N3 B1220554 1,2-Ethanediamine, N-(2-aminoethyl)-N,N',N'-trimethyl- CAS No. 33451-85-3

1,2-Ethanediamine, N-(2-aminoethyl)-N,N',N'-trimethyl-

Cat. No.: B1220554
CAS No.: 33451-85-3
M. Wt: 145.25 g/mol
InChI Key: KRDDBYPPQLOAPV-UHFFFAOYSA-N
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Description

1,2-Ethanediamine, N-(2-aminoethyl)-N,N’,N’-trimethyl- is an organic compound with the molecular formula C7H18N3. It is a derivative of ethylenediamine, where one of the nitrogen atoms is substituted with a 2-aminoethyl group and the other nitrogen atoms are substituted with trimethyl groups. This compound is known for its applications in various fields including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediamine, N-(2-aminoethyl)-N,N’,N’-trimethyl- can be achieved through several methods. One common method involves the reaction of ethylenediamine with formaldehyde and formic acid, followed by the addition of methylamine. The reaction conditions typically involve heating the mixture to a temperature range of 50°C to 150°C under a pressure of 5 MPa to 25 MPa in the presence of a hydrogenation catalyst .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine, N-(2-aminoethyl)-N,N’,N’-trimethyl- undergoes various chemical reactions including:

    Oxidation: This compound can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The compound can undergo nucleophilic substitution reactions where the amino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides or nitriles, while reduction typically produces simpler amines.

Scientific Research Applications

1,2-Ethanediamine, N-(2-aminoethyl)-N,N’,N’-trimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine, N-(2-aminoethyl)-N,N’,N’-trimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethylenediamine: A simpler analog with two amino groups.

    Diethylenetriamine: Contains an additional ethylene bridge between the nitrogen atoms.

    Triethylenetetramine: Has three ethylene bridges and four amino groups.

Uniqueness

1,2-Ethanediamine, N-(2-aminoethyl)-N,N’,N’-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trimethyl groups and the 2-aminoethyl group enhances its reactivity and makes it suitable for specialized applications in various fields .

Properties

IUPAC Name

N'-[2-(dimethylamino)ethyl]-N'-methylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H19N3/c1-9(2)6-7-10(3)5-4-8/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDDBYPPQLOAPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20187100
Record name 1,1,4-Trimethyldiethylenetrimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20187100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33451-85-3
Record name 1,1,4-Trimethyldiethylenetrimine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033451853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,4-Trimethyldiethylenetrimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20187100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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